molecular formula C9H13ClFN B6150292 2-fluoro-2-phenylpropan-1-amine hydrochloride CAS No. 75198-06-0

2-fluoro-2-phenylpropan-1-amine hydrochloride

Cat. No.: B6150292
CAS No.: 75198-06-0
M. Wt: 189.7
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Description

2-fluoro-2-phenylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClFN. It is a derivative of phenylpropanamine, where a fluorine atom is substituted at the second position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2-phenylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluoro-2-phenylpropan-1-amine.

    Fluorination: The fluorination of the phenyl ring is achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-2-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Scientific Research Applications

2-fluoro-2-phenylpropan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the effects of fluorinated compounds on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-2-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-2-methylpropan-1-amine hydrochloride
  • 2-(4-fluorophenyl)propan-2-amine hydrochloride

Comparison

Compared to similar compounds, 2-fluoro-2-phenylpropan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring. This substitution influences its chemical reactivity, biological activity, and physicochemical properties. For instance, the presence of the fluorine atom can enhance metabolic stability and alter the compound’s interaction with biological targets .

Properties

CAS No.

75198-06-0

Molecular Formula

C9H13ClFN

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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